molecular formula C10H10FNO2 B8653213 5-fluoro-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one

5-fluoro-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B8653213
M. Wt: 195.19 g/mol
InChI Key: VENAFSSOTLODDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C10H10FNO2 and its molecular weight is 195.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

5-fluoro-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H10FNO2/c1-14-8-3-2-7(11)6-4-5-12-10(13)9(6)8/h2-3H,4-5H2,1H3,(H,12,13)

InChI Key

VENAFSSOTLODDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)CCNC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

[2-(2-Fluoro-5-methoxy-phenyl)-ethyl]carbamic acid ethyl ester (I-44c: 1.6 g, 0.006 mol) was reacted with P2O5 (1.87 g, 0.013 mol) and POCl3 (16 mL) and the resulting mixture was refluxed for 4 hrs at 100° C. The reaction was monitored by TLC (100% ethylacetate). The reaction mass was cooled to room temperature and concentrated under reduced pressure. The concentrate was quenched with ice-water and basified with 2N Na2CO3 solution to pH 8. The resulting solution was partitioned between ethyl acetate and water. The organic layer was washed with water, brine solution, dried over anhydrous sodium sulphate and concentrated. Purification by column chromatography on silica gel (2% methanol in DCM) afforded 0.3 g of the product (23.25% yield).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
23.25%

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